molecular formula C11H13ClO3 B1530181 3-chloro-4-(2-methylpropoxy)Benzoic acid CAS No. 856165-91-8

3-chloro-4-(2-methylpropoxy)Benzoic acid

Cat. No. B1530181
CAS RN: 856165-91-8
M. Wt: 228.67 g/mol
InChI Key: KBEILSKQJJUQRL-UHFFFAOYSA-N
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Description

3-chloro-4-(2-methylpropoxy)Benzoic acid, also known as 3-Chloro-4-isobutoxybenzoic acid, is a chemical compound with the molecular formula C11H13ClO3 and a molecular weight of 228.67 . It is used in scientific research and finds application in various fields, including pharmaceuticals and material science.


Molecular Structure Analysis

The InChI code for 3-chloro-4-(2-methylpropoxy)Benzoic acid is 1S/C11H13ClO3/c1-7(2)6-15-10-4-3-8(11(13)14)5-9(10)12/h3-5,7H,6H2,1-2H3,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

3-chloro-4-(2-methylpropoxy)Benzoic acid is a white powdery crystal . It has a molecular weight of 228.67 . More specific physical and chemical properties such as melting point, solubility, and stability are not available in the retrieved sources.

Scientific Research Applications

Biosynthesis and Metabolism

  • Methyl Donor for Biosynthesis : Chloromethane acts as a methyl donor for the biosynthesis of methyl esters of benzoic and furoic acid in fungi like Phellinus pomaceus. This process involves a broad-specificity methylating system that can esterify various aromatic and aliphatic acids (Harper et al., 1989).

Analytical and Environmental Science

  • High-Resolution Mass Spectrometry Method : A method involving high-resolution mass spectrometry was developed for the analysis of chloro-substituted benzoic acids in waters. This method provides a precise tool for environmental monitoring of these compounds (Charles et al., 1992).
  • Photodecomposition Study : Research on the photodecomposition of chlorobenzoic acids shows the potential of UV irradiation to replace chlorine with hydroxyl and hydrogen, forming hydroxybenzoic acids and benzoic acid. This has implications for environmental remediation processes (Crosby & Leitis, 1969).

Material Science and Chemistry

  • Polymer Chemistry : Benzoic acid derivatives, including substituted ones, are used as dopants for polyaniline. They show promising applications in the field of conductive polymers (Amarnath & Palaniappan, 2005).
  • Coordination Polymer Synthesis : Benzoic acid derivatives are utilized in the synthesis of metal complex coordination polymers. These have potential applications in areas like gas sensing and material science (Rad et al., 2016).

Environmental and Water Treatment

  • Treatment of Herbicides Using Bioreactor Technology : The treatment of phenoxyacetic and benzoic acid herbicides using membrane bioreactor technology demonstrates an effective method for breaking down toxic herbicides in wastewater (Ghoshdastidar & Tong, 2013).

Health and Safety

  • In Vitro Metabolism Studies : Studies on the in vitro metabolism of nitroderivatives of acetylsalicylic acid, which include benzoic acid derivatives, provide insights into drug metabolism and potential pathways for detoxification (Carini et al., 2002).

properties

IUPAC Name

3-chloro-4-(2-methylpropoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3/c1-7(2)6-15-10-4-3-8(11(13)14)5-9(10)12/h3-5,7H,6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBEILSKQJJUQRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-4-(2-methylpropoxy)Benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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